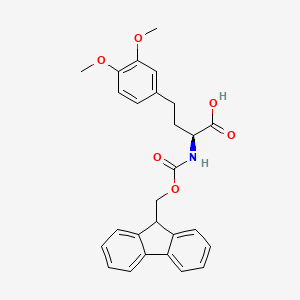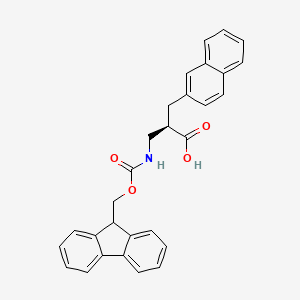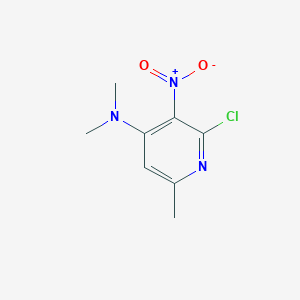
2-(Dimethylamino)Ipyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)Ipyridine-3-boronic acid, also known as DMAP-Boronic acid, is a versatile and useful reagent used in organic synthesis. It is a colorless solid and is soluble in water. DMAP-Boronic acid is a popular reagent used in the synthesis of various compounds, and its versatile nature makes it a valuable tool for chemists.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)Ipyridine-3-boronic acid acid is widely used in organic synthesis and has a wide range of applications in scientific research. It is used in the synthesis of complex molecules, such as pharmaceuticals, pesticides, and other organic compounds. 2-(Dimethylamino)Ipyridine-3-boronic acid acid is also used in the synthesis of polymers, such as polyesters and polyamides. In addition, it is used in the synthesis of fluorescent molecules, which are important for a variety of scientific applications, such as imaging and diagnostics.
Mecanismo De Acción
2-(Dimethylamino)Ipyridine-3-boronic acid acid is a nucleophilic reagent that is used in a variety of organic reactions. It reacts with electrophiles, such as carbonyl compounds, to form a boronate ester. The boronate ester then undergoes a series of chemical transformations, such as hydrolysis, to form the desired product. The reaction is typically catalyzed by a base, such as sodium hydroxide, which helps to neutralize the acidic boronic acid.
Biochemical and Physiological Effects
2-(Dimethylamino)Ipyridine-3-boronic acid acid is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any biological systems. Therefore, it is considered to be safe for laboratory use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Dimethylamino)Ipyridine-3-boronic acid acid is a versatile and useful reagent for organic synthesis. It is stable and can be stored for long periods of time. It is also easy to use and can be used in a variety of reactions. However, it is important to note that 2-(Dimethylamino)Ipyridine-3-boronic acid acid is an acidic reagent, and therefore it is important to take proper safety measures when working with it.
Direcciones Futuras
The versatile nature of 2-(Dimethylamino)Ipyridine-3-boronic acid acid makes it a valuable tool for chemists. In the future, it may be used in the synthesis of more complex molecules, such as pharmaceuticals and other organic compounds. It may also be used in the synthesis of polymers, such as polyesters and polyamides. In addition, its fluorescent properties may be used in the development of new imaging and diagnostic techniques. Finally, its stability and ease of use may make it a valuable tool for drug delivery systems.
Métodos De Síntesis
2-(Dimethylamino)Ipyridine-3-boronic acid acid is synthesized through a condensation reaction between dimethylaminopyridine and boronic acid. This reaction is usually done in an aqueous solution, and the product is then isolated by crystallization. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which helps to neutralize the acidic boronic acid. The reaction can be further optimized by changing the reaction temperature, pH, and other parameters.
Propiedades
IUPAC Name |
[2-(dimethylamino)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQGVCOKQNEMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyridin-3-ylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)


![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)
![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)